molecular formula C26H22ClNO4S B257962 N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide

Número de catálogo B257962
Peso molecular: 480 g/mol
Clave InChI: FOPFZWKTCKAPCF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community. It was first synthesized in 2006 and has since been studied for its potential applications in various fields, including cancer research and drug discovery.

Aplicaciones Científicas De Investigación

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Moreover, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy.
In addition to cancer research, N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A has also been studied for its potential applications in drug discovery. It has been found to inhibit the activity of various enzymes, including histone deacetylases (HDACs) and sirtuins. HDAC inhibitors have been shown to have therapeutic potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mecanismo De Acción

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A exerts its effects through the inhibition of HDACs and sirtuins. HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDAC activity, N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A can increase the acetylation of histones and promote gene expression. Sirtuins, on the other hand, are enzymes that regulate various cellular processes, including metabolism, DNA repair, and aging. By inhibiting sirtuin activity, N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A can affect these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. Moreover, it has been found to have anti-inflammatory effects and can inhibit the activity of various enzymes involved in inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A is its ability to inhibit the activity of HDACs and sirtuins, which are important targets in drug discovery. Moreover, it has been found to have potent anti-cancer effects, which makes it a promising candidate for cancer therapy. However, one limitation of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A is its low solubility in water, which can make it difficult to use in certain experiments.

Direcciones Futuras

There are several future directions for research on N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A. One direction is to study its potential applications in combination therapy with other anti-cancer drugs. Another direction is to investigate its effects on other enzymes and cellular processes. Moreover, further studies are needed to determine the optimal dosage and administration of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A for therapeutic use. Finally, more research is needed to determine the safety and toxicity of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A in humans.

Métodos De Síntesis

The synthesis of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A involves a multi-step process that begins with the reaction of 3-chlorobenzaldehyde with 5-acetylfuran in the presence of a base to form an intermediate compound. This intermediate is then reacted with 1,1-dioxide-3-thiopheneacetic acid in the presence of a coupling agent to form N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A. The final product is purified using column chromatography.

Propiedades

Nombre del producto

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide

Fórmula molecular

C26H22ClNO4S

Peso molecular

480 g/mol

Nombre IUPAC

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C26H22ClNO4S/c27-20-8-3-7-19(15-20)25-12-11-22(32-25)16-28(21-13-14-33(30,31)17-21)26(29)24-10-4-6-18-5-1-2-9-23(18)24/h1-12,15,21H,13-14,16-17H2

Clave InChI

FOPFZWKTCKAPCF-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC5=CC=CC=C54

SMILES canónico

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC5=CC=CC=C54

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.